molecular formula C12H18N2O4 B13650577 (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No.: B13650577
M. Wt: 254.28 g/mol
InChI Key: CZEHKRUNLXFVRU-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxolane ring via ring-closing reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process by providing better control over reaction conditions and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can be compared with other pyrazole and oxolane derivatives.
  • Similar compounds include (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxamide and (2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

(2S,3S)-2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid

InChI

InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m0/s1

InChI Key

CZEHKRUNLXFVRU-ONGXEEELSA-N

Isomeric SMILES

COCCCN1C(=CC=N1)[C@@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.